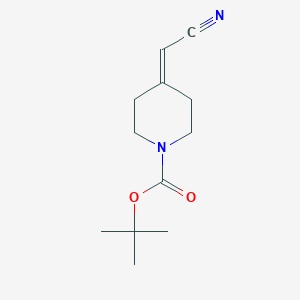

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCZVPSAYHBSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571556 | |

| Record name | tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197569-11-2 | |

| Record name | tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate

Foreword

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and ability to engage with biological targets make it a privileged structure. Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate emerges as a particularly valuable building block, offering a unique combination of a protected piperidine core with the versatile reactivity of an α,β-unsaturated nitrile. This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol grounded in established organic chemistry principles, and an exploration of its reactivity and applications, designed to empower researchers in their drug discovery endeavors.

Core Molecular Identity and Physicochemical Properties

This compound is a bifunctional organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a cyanomethylidene group.[1] The Boc group serves to moderate the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions and enabling its use as a stable intermediate in multi-step syntheses.[1] The exocyclic double bond, in conjugation with the nitrile, forms an electron-deficient system, making it a key reactive center for various chemical transformations.[1][2]

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 197569-11-2 | [2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 121-122°C | [1] |

| Solubility | Moderate solubility in organic solvents | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | [1] |

| InChI | InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | [1] |

Predicted Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | δ (ppm): ~5.3 (s, 1H, =CH-CN), ~3.5 (t, 4H, piperidine H adjacent to N), ~2.5 (t, 2H, piperidine H allylic to C=C), ~2.3 (t, 2H, piperidine H adjacent to C=C), 1.45 (s, 9H, C(CH₃)₃). |

| ¹³C NMR | δ (ppm): ~170 (C=O), ~155 (Boc C=O), ~118 (CN), ~100-110 (C=CH-CN), ~80 (O-C(CH₃)₃), ~45 (piperidine C adjacent to N), ~35 (piperidine C allylic), ~28 (C(CH₃)₃). |

| IR | ν (cm⁻¹): ~2220 (C≡N stretch, conjugated), ~1690 (C=O stretch, carbamate), ~1640 (C=C stretch, conjugated), ~1160 (C-O stretch). |

| Mass Spec (ESI-MS) | [M+H]⁺: m/z 223.14, [M+Na]⁺: m/z 245.12. |

Synthesis and Mechanistic Insight

The construction of the cyanomethylidene moiety onto the 4-position of the N-Boc-piperidine core is most effectively achieved via an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice due to its high reliability, stereoselectivity for the E-isomer (though not applicable here due to the symmetric product), and the water-soluble nature of the phosphate byproduct, which simplifies purification.[3][4]

The key reagents for this transformation are N-Boc-4-piperidone as the ketone starting material and diethyl cyanomethylphosphonate as the phosphonate ylide precursor.[3] The phosphonate is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate a stabilized carbanion. This carbanion then undergoes nucleophilic attack on the carbonyl carbon of the piperidone.

Figure 2: Horner-Wadsworth-Emmons Synthesis Pathway.

Mechanistic Rationale

The choice of sodium hydride is critical; it is a powerful base capable of quantitatively deprotonating the α-carbon of the phosphonate ester, which is acidified by the adjacent phosphonate and nitrile groups. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the resulting sodium cation without interfering with the reaction. The reaction is initiated at 0°C to control the initial exothermic deprotonation and then allowed to warm to room temperature to drive the olefination to completion.

Figure 3: HWE Reaction Mechanism Flow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Horner-Wadsworth-Emmons reaction principles.

Materials:

-

Diethyl cyanomethylphosphonate (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

N-Boc-4-piperidone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.

-

Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C in an ice bath. Dissolve diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20-30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the ylide.

-

Condensation: Re-cool the reaction mixture to 0°C. Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Extraction: Separate the layers and extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 10-30%) to yield the pure this compound as a solid.

Chemical Reactivity and Synthetic Utility

The true value of this molecule lies in its capacity to serve as a versatile synthetic intermediate.[2] Its three primary reactive sites can be addressed selectively to build molecular complexity.

Figure 4: Key Reaction Pathways.

-

Boc Group Deprotection: The tert-butoxycarbonyl protecting group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), cleanly yielding the free secondary amine for subsequent functionalization, such as amide bond formation or reductive amination.[1]

-

Nitrile Group Transformations: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.[1]

-

Michael Addition: The electron-withdrawing nature of the nitrile group activates the exocyclic double bond for 1,4-conjugate (Michael) addition by a wide range of nucleophiles, including organocuprates, amines, and thiols. This allows for the introduction of diverse substituents at the piperidine-4-yl-methyl position.

These reactive handles make the title compound an excellent scaffold for structure-activity relationship (SAR) studies and the synthesis of complex pharmaceutical targets.[1][2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of structurally related N-Boc protected piperidines and α,β-unsaturated nitriles, the following precautions are advised:

-

Hazard Classification (Inferred): Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][6][7] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and organic synthesis. Its well-defined structure, predictable reactivity, and the robust synthetic route for its preparation make it an accessible and powerful tool for medicinal chemists. By understanding its core properties and reaction pathways as detailed in this guide, researchers can effectively leverage this building block to construct novel molecular architectures and accelerate the development of next-generation therapeutics.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]

-

Safety Data Sheet. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

-

PubChem. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

PubChem. Diethyl (cyanomethyl)phosphonate. [Link]

-

Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. This compound (197569-11-2) for sale [vulcanchem.com]

- 3. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 4. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 5. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | C12H20N2O2 | CID 22248390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate structure

An In-depth Technical Guide to tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of this compound, a pivotal building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's structural attributes, synthesis, characterization, and strategic applications, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a specialized organic compound distinguished by its unique trifecta of chemical functionalities: a piperidine core, a reactive cyanomethylidene group, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1] This specific arrangement makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents.[1]

The piperidine ring is a prevalent scaffold in many FDA-approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The exocyclic double bond and the nitrile (cyano) group of the cyanomethylidene moiety offer versatile handles for a wide array of chemical transformations, including nucleophilic additions and cycloadditions.[1] Simultaneously, the Boc group provides a robust and reliable method for protecting the piperidine nitrogen, allowing for selective reactions at other sites before its straightforward removal under acidic conditions.[1] This guide will dissect these features to provide a comprehensive understanding of its role in advancing drug discovery programs.

Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are a direct consequence of its molecular architecture. The bulky tert-butyl group contributes to its solubility in common organic solvents, while the polar nitrile group and the carbamate influence its crystalline nature and reactivity profile.[1]

| Property | Value | Source |

| CAS Number | 197569-11-2 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 121-122 °C | [1] |

Synthesis: A Mechanistic Approach to Construction

The most prevalent and efficient synthesis of this compound involves a condensation reaction between N-Boc-4-piperidone and a carbanion derived from a cyano-containing methylene compound. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for this transformation, prized for its high yield and stereoselectivity, typically favoring the formation of the E-isomer.

Causality in Experimental Design:

The HWE reaction is chosen over simpler methods like the Knoevenagel condensation due to its reliability and the mild conditions required. The phosphonate reagent is readily deprotonated by a moderately strong base like sodium hydride (NaH) to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting phosphonate intermediate undergoes intramolecular elimination to form the desired alkene and a water-soluble phosphate byproduct, which simplifies purification. The use of an aprotic solvent like tetrahydrofuran (THF) is critical as it effectively solvates the reagents without interfering with the strong base.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Materials:

-

N-Boc-4-piperidone

-

Diethyl (cyanomethyl)phosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Reagent Addition: Add anhydrous THF to the flask, followed by the dropwise addition of diethyl (cyanomethyl)phosphonate (1.05 equivalents) at 0 °C (ice bath).

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the deprotonation occurs, evidenced by the cessation of hydrogen gas evolution.

-

Condensation: Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the title compound.

Visualization of Synthetic Workflow

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating system for structural verification.

| Technique | Key Signal | Structural Assignment |

| ¹H NMR | ~5.3 ppm (singlet, 1H) | Vinylic proton of the cyanomethylidene group |

| ~3.4-3.5 ppm (multiplet, 4H) | Piperidine protons adjacent to the nitrogen | |

| ~2.4-2.5 ppm (multiplet, 4H) | Piperidine protons adjacent to the C=C bond | |

| ~1.45 ppm (singlet, 9H) | Protons of the tert-butyl (Boc) group | |

| ¹³C NMR | ~170 ppm | Carbonyl carbon of the Boc group |

| ~160 ppm | Quaternary carbon of the C=C double bond | |

| ~118 ppm | Nitrile carbon (-C≡N) | |

| ~100 ppm | Vinylic CH of the C=C double bond | |

| ~80 ppm | Quaternary carbon of the tert-butyl group | |

| ~45 ppm | Piperidine carbons adjacent to the nitrogen | |

| ~28 ppm | Methyl carbons of the Boc group | |

| IR (Infrared) | ~2220 cm⁻¹ (strong, sharp) | C≡N (nitrile) stretch |

| ~1690 cm⁻¹ (strong) | C=O (carbamate) stretch | |

| ~1640 cm⁻¹ (medium) | C=C (alkene) stretch | |

| MS (ESI-TOF) | m/z 223.14 [M+H]⁺ | Mass of the protonated molecule |

Visualization of Structure-Spectra Correlation

Caption: Correlation of key structural features with spectroscopic data.

Reactivity and Strategic Applications in Drug Synthesis

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a launchpad for constructing more elaborate molecular architectures.

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to new functionalities.

-

Michael Addition: The electron-withdrawing nitrile group activates the exocyclic double bond for 1,4-conjugate (Michael) addition reactions with various nucleophiles, enabling the introduction of diverse substituents at the 4-position of the piperidine ring.

-

Boc Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), cleanly removes the Boc group, revealing the secondary amine. This amine can then be functionalized through acylation, alkylation, or reductive amination.

This intermediate is a key precursor in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators.[1] For example, it is a documented starting material for the synthesis of complex heterocyclic systems used in the development of kinase inhibitors for oncology.

Visualization of Application in a Synthetic Pathway

Caption: Role as a versatile intermediate in multi-step synthesis.

References

Sources

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate CAS number 197569-11-2

An In-depth Technical Guide to Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate (CAS: 197569-11-2)

Abstract

This compound is a pivotal chemical intermediate, distinguished by its unique structural features: a piperidine core, a reactive cyanomethylidene group, and a strategically placed tert-butoxycarbonyl (Boc) protecting group.[1] This combination makes it an exceptionally versatile building block in modern organic synthesis and medicinal chemistry.[1] Its primary utility lies in providing a robust scaffold for the construction of complex, nitrogen-containing heterocyclic molecules, most notably as a precursor for potent Janus kinase (JAK) inhibitors and other therapeutic agents.[2][3] This guide provides an in-depth analysis of its synthesis, chemical properties, reactivity, and critical applications, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid organic molecule at room temperature, featuring moderate solubility in common organic solvents, a property enhanced by the hydrophobic tert-butyl group.[1] Its core structure is a six-membered piperidine ring, which is a prevalent and valuable scaffold in a multitude of FDA-approved pharmaceuticals due to its favorable metabolic stability and physicochemical properties.[2][4]

| Property | Value | Reference(s) |

| CAS Number | 197569-11-2 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Melting Point | 121-122°C | [1] |

| Appearance | Solid | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | [1] |

| InChI Key | InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | [1] |

Synthesis via Horner-Wadsworth-Emmons Olefination

The most efficient and common synthesis of this compound is achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination method is superior to the classical Wittig reaction in this context because the resulting phosphate byproduct is water-soluble, greatly simplifying purification.

Causality of Method: The HWE reaction is the ideal choice for converting a ketone into an α,β-unsaturated nitrile. It involves the reaction of a stabilized phosphonate carbanion with a carbonyl compound.[5][6] The starting materials are commercially available and the reaction proceeds with high chemoselectivity and yield.[7] The precursor, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), provides the necessary ketone functionality on the piperidine scaffold.[8][9] The stabilized carbanion is generated in situ from diethyl cyanomethylphosphonate by deprotonation with a strong, non-nucleophilic base.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dry Tetrahydrofuran (THF). Cool the flask to 0°C using an ice bath.

-

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) to the cooled THF. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate without competing in side reactions.

-

Carbanion Formation: While stirring, add diethyl cyanomethylphosphonate dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, during which time hydrogen gas will evolve and the solution may become clearer as the sodium salt of the phosphonate forms.

-

Carbonyl Addition: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in a minimal amount of dry THF and add it dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.[10]

-

Workup: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound as a solid.[10]

Spectroscopic and Analytical Characterization

Validation of the synthesized product is critical. The following are the expected characteristic signals for confirming the structure:

-

¹H NMR: A sharp singlet peak around δ 1.4-1.5 ppm integrating to 9H (the tert-butyl protons of the Boc group), multiplets in the δ 2.5-3.6 ppm region corresponding to the piperidine ring protons, and a singlet for the vinylic proton (=CHCN) in the δ 5.3-5.5 ppm region.

-

¹³C NMR: Resonances for the Boc group carbons (around δ 28 ppm for the methyls, δ 80 ppm for the quaternary carbon, and δ 154 ppm for the carbonyl), signals for the piperidine ring carbons, and key signals for the cyanomethylidene group, including the nitrile carbon (C≡N) around δ 118 ppm and the alkene carbons (C=C) in the δ 95-160 ppm range.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220 cm⁻¹ characteristic of a nitrile (C≡N) stretch. A strong band around 1690-1700 cm⁻¹ for the carbamate carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a protonated molecular ion peak [M+H]⁺ at m/z 223.29, confirming the molecular weight.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from its three distinct reactive centers, which can be addressed with high chemoselectivity.[1]

-

The Nitrile Group (Cyano Functionality): A versatile handle for transformation into other key functional groups. It can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation.

-

The Exocyclic Double Bond: Susceptible to various addition reactions. Catalytic hydrogenation can selectively reduce the double bond to furnish the corresponding saturated derivative, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate. It can also participate in Michael additions.

-

The Boc Protecting Group: This group is stable to most nucleophilic and basic conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to reveal the secondary piperidine nitrogen. This deprotection is a fundamental step for incorporating the piperidine scaffold into a larger molecular framework via N-alkylation, N-arylation, or amidation.[1]

Application Focus: A Core Scaffold for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling.[3] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.

The piperidine ring is a privileged scaffold found in several approved JAK inhibitors, including Tofacitinib and Ruxolitinib.[2][3] this compound serves as an advanced intermediate in the synthesis of analogues of these drugs.[11][12]

A common synthetic strategy involves:

-

Modification of the cyanomethylidene group: The nitrile and alkene can be reduced to form a (aminomethyl)piperidine derivative.

-

Boc Deprotection: The piperidine nitrogen is unmasked by acid treatment.

-

Coupling Reaction: The free secondary amine is then coupled, often via nucleophilic aromatic substitution, with a heterocyclic core common to JAK inhibitors, such as a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]

This modular approach allows for the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Safety and Handling

While specific GHS hazard data for CAS 197569-11-2 is not extensively published, related nitrile-containing piperidine compounds are classified with hazards such as being harmful if swallowed (H302) and causing serious eye irritation (H319).[13] Therefore, standard laboratory safety protocols should be strictly followed.

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for pharmaceutical innovation. Its well-defined structure, predictable reactivity, and direct relevance as a precursor to high-value therapeutic targets like JAK inhibitors make it an indispensable component in the drug discovery pipeline.[14] The robust Horner-Wadsworth-Emmons synthesis ensures its accessibility, while its multiple functional handles provide chemists with the flexibility needed to explore novel chemical space. This guide has outlined the core technical aspects of this compound, providing a foundation for its effective application in research and development.

References

-

Sokornova, A. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

- Li, X. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. (Master's Thesis).

-

PubChem. (n.d.). tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Fernandez-Millan, E. et al. (2020). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]

-

LookChem. (n.d.). Cas 798559-67-8,tert-butyl 4-((4-cyanophenyl){4-[(diethylamino)carbonyl]phenyl}methylene)piperidine-1-carboxylate. Retrieved from LookChem. [Link]

-

García-Cárceles, J. et al. (2023). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. [Link]

- Google Patents. (n.d.). AU2010239396A1 - Piperidine inhibitors of Janus Kinase 3.

-

RSC Publishing. (2023). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from RSC Publishing. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from RSC Publishing. [Link]

-

Supplemental Information. (n.d.). Experimental details for radical cascade cyclization. Retrieved from source. [Link]

-

ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from NROChemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from ResearchGate. [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from Atlantis Press. [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from CAS. [Link]

-

NIH. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. [Link]

-

NIH. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from ResearchGate. [Link]

-

NIH. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound (197569-11-2) for sale [vulcanchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globethesis.com [globethesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, a versatile building block in modern medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a validated synthesis protocol, and detailed analytical characterization.

Introduction: A Versatile Piperidine Scaffold

This compound, with a molecular weight of 222.28 g/mol , is a key organic compound featuring a piperidine core structure.[1] This scaffold is of significant interest in drug discovery due to the prevalence of the piperidine motif in a wide range of pharmaceuticals. The molecule is further functionalized with a cyanomethylidene group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This unique combination of functional groups makes it a highly valuable intermediate for the synthesis of more complex molecules. The cyanomethylidene group offers a reactive handle for various chemical transformations, while the Boc group provides a stable and easily removable protecting group for the nitrogen atom, allowing for controlled, stepwise synthetic strategies.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 222.28 g/mol | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| CAS Number | 197569-11-2 | [1] |

| Melting Point | 121-122 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents |

The molecular structure, depicted below, highlights the key functional groups that dictate its reactivity and utility in organic synthesis.

Caption: Molecular structure of this compound.

Synthesis via Horner-Wadsworth-Emmons Olefination

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a carbonyl compound, in this case, N-Boc-4-piperidone, with a stabilized phosphonate ylide. The HWE reaction is favored for its high stereoselectivity, typically yielding the (E)-alkene, and for the ease of removal of the phosphate byproduct.

Reaction Scheme

Caption: Horner-Wadsworth-Emmons synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from a reliable synthetic procedure and provides a step-by-step guide for the laboratory-scale synthesis of this compound.

Materials:

-

N-Boc-4-piperidone

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, then suspend it in anhydrous THF.

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

-

Reaction with Ketone: Cool the resulting ylide solution back to 0 °C. Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following data provides a reference for the expected analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ: 5.25 (s, 1H), 3.55 (t, J = 5.6 Hz, 2H), 3.45 (t, J = 5.6 Hz, 2H), 2.50 (t, J = 5.6 Hz, 2H), 2.40 (t, J = 5.6 Hz, 2H), 1.47 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 168.0, 154.5, 117.5, 95.0, 80.5, 44.5, 35.0, 31.0, 28.4.

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹): 2975 (C-H, alkane), 2220 (C≡N, nitrile), 1690 (C=O, carbamate), 1640 (C=C, alkene).

Mass Spectrometry (MS)

-

ESI-MS: m/z 223.1 [M+H]⁺.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Scaffold for Library Synthesis: The piperidine core serves as a robust scaffold for the construction of diverse chemical libraries for high-throughput screening.

-

Synthesis of Bioactive Molecules: The cyanomethylidene group can be readily transformed into other functional groups, such as carboxylic acids, amines, or amides, enabling the synthesis of a wide range of biologically active compounds.

-

Probing Structure-Activity Relationships (SAR): By modifying the piperidine ring and the cyanomethylidene group, researchers can systematically probe the structure-activity relationships of lead compounds, leading to the optimization of their pharmacological properties.

Conclusion

This compound is a synthetically versatile and commercially available building block with significant applications in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with a reliable synthetic protocol via the Horner-Wadsworth-Emmons reaction, make it an indispensable tool for the modern organic chemist. The detailed analytical characterization data provided in this guide serves as a benchmark for ensuring the quality and identity of this important synthetic intermediate.

References

Sources

Solubility of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate

An In-depth Technical Guide to the

This guide provides a comprehensive technical overview of the solubility of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate (CAS: 197569-11-2), a pivotal intermediate in contemporary drug discovery and medicinal chemistry.[1] A thorough understanding of this compound's solubility is not merely a matter of physicochemical characterization; it is a critical prerequisite for efficient process development, reaction optimization, and the successful synthesis of advanced therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering insights into the molecular drivers of solubility, robust methodologies for its determination, and practical data to guide its use in the laboratory.

The Strategic Importance of Solubility Characterization

In pharmaceutical development, the journey from a chemical intermediate to a final active pharmaceutical ingredient (API) is fraught with challenges, many of which are rooted in physicochemical properties. For a versatile building block like this compound, solubility directly impacts:

-

Reaction Kinetics: The rate and completeness of chemical reactions often depend on the concentration of reactants in solution.

-

Purification Efficiency: Crystallization, chromatography, and extraction procedures are highly dependent on the solubility profile of the compound in various solvent systems.

-

Handling and Formulation: Consistent and predictable solubility is essential for creating stock solutions, performing high-throughput screening, and developing scalable synthetic routes.

Therefore, a proactive and thorough characterization of this compound's solubility is a cornerstone of a well-designed research and development program.

Molecular Structure and its Influence on Solubility

The solubility behavior of this compound is dictated by the interplay of its distinct structural motifs.[1] The molecule, with the formula C₁₂H₁₈N₂O₂, contains both hydrophobic and polar regions, leading to a nuanced solubility profile.[1]

-

Hydrophobic Character: The bulky tert-butyl group and the saturated piperidine ring create significant non-polar surface area. This lipophilic nature enhances solubility in organic solvents.[1]

-

Polar Character: The cyanomethylidene group (=C(CN)H) and the carbonyl group of the tert-butoxycarbonyl (Boc) protecting group introduce polarity.[1] The nitrogen atom of the cyano group and the oxygen of the carbonyl are potential hydrogen bond acceptors, suggesting favorable interactions with polar and especially protic solvents.

This duality means that while the compound is generally soluble in many organic solvents, its solubility in highly polar or aqueous systems is expected to be limited.

Caption: Molecular features governing solvent preference.

Experimental Protocol for Thermodynamic Solubility Assessment

To ensure reproducibility and accuracy, the thermodynamic equilibrium solubility should be determined. The shake-flask method is the gold-standard and most reliable technique for this purpose. The protocol below is a self-validating system because the continued presence of excess solid solute confirms that an equilibrium saturation point has been reached.

Detailed Shake-Flask Methodology

Objective: To determine the equilibrium solubility of this compound in a panel of relevant solvents at a controlled temperature.

Materials:

-

High-purity (>98%) this compound

-

Analytical grade solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Ethanol, Water)

-

2 mL glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with solvents)

-

HPLC system with UV detector

-

Volumetric flasks for standard and sample preparation

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to add enough solid so that some remains undissolved at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for 24-48 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

-

Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow the excess solid to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Experimental workflow for the shake-flask method.

Solubility Data and Solvent Selection

While precise experimental values must be determined empirically, a qualitative and semi-quantitative solubility profile can be predicted based on the compound's structure. The compound exhibits moderate solubility in many common organic solvents.[1]

Table 1: Solubility Profile of this compound at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Typical Use Case |

| Aprotic Halogenated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Reaction medium, extraction |

| Aprotic Polar | Acetonitrile (ACN) | High (>50 mg/mL) | Reaction medium, HPLC mobile phase |

| Ester | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Extraction, chromatography |

| Alcohol (Protic) | Ethanol (EtOH) | Moderate (10-50 mg/mL) | Reaction medium, crystallization |

| Hydrocarbon | Toluene | Moderate (10-50 mg/mL) | Reaction medium |

| Aqueous (Polar Protic) | Water | Very Low (<0.1 mg/mL) | Quenching, aqueous workup |

Disclaimer: The values in this table are estimates based on chemical principles and available data for similar structures. They must be confirmed by rigorous experimental measurement as described in Section 3.

Conclusion

This compound is a valuable intermediate whose utility is fundamentally linked to its solubility profile. This guide has detailed the molecular characteristics that govern its solubility and provided a robust, first-principles protocol for its accurate experimental determination. By investing the effort to quantify its solubility in relevant solvent systems, researchers can de-risk synthetic campaigns, improve process efficiency, and accelerate the development of novel therapeutics.

References

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data but a cohesive interpretation grounded in fundamental chemical principles. Each section includes standardized experimental protocols, causality-driven explanations for spectral features, and integrated analyses to provide a holistic structural confirmation.

Introduction and Molecular Overview

This compound (molecular formula C₁₂H₁₈N₂O₂) is a bifunctional molecule featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and an exocyclic α,β-unsaturated nitrile moiety. This specific arrangement of functional groups makes it a versatile intermediate for introducing the piperidine scaffold into larger molecules, a common strategy in the design of pharmacologically active compounds.[1] The cyanomethylidene group acts as a Michael acceptor and can participate in various cycloaddition and conjugate addition reactions.

Accurate structural confirmation and purity assessment are paramount before its use in complex synthetic pathways. This guide details the orthogonal spectroscopic techniques used to provide an unambiguous characterization of its molecular structure.

Molecular Structure:

Key Functional Groups for Spectroscopic Analysis:

-

Nitrile (C≡N): A strong, sharp infrared absorption.

-

Alkene (C=C-H): Characteristic signals in both ¹H and ¹³C NMR.

-

Boc Protecting Group (-C(=O)O-C(CH₃)₃): A prominent carbonyl (C=O) stretch in IR and distinct singlet signals in NMR.

-

Piperidine Ring: A saturated heterocyclic system with diastereotopic protons, leading to complex but predictable NMR patterns.

Synthesis Pathway and its Implications on Analysis

Understanding the synthesis of a compound is crucial for anticipating potential impurities that might interfere with spectroscopic analysis. A common and efficient method for synthesizing α,β-unsaturated nitriles like the title compound is the Horner-Wadsworth-Emmons (HWE) reaction.

This reaction involves the condensation of a phosphonate-stabilized carbanion (e.g., from diethyl cyanomethylphosphonate) with a ketone, in this case, N-Boc-4-piperidone.

Caption: Integrated logic for structural confirmation.

Conclusion

The collective evidence from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. Each technique offers orthogonal, self-validating data points: IR confirms the functional groups, NMR elucidates the precise carbon-hydrogen framework and connectivity, and MS verifies the molecular weight and key structural motifs like the Boc group. This comprehensive spectroscopic signature serves as a reliable benchmark for researchers utilizing this versatile chemical intermediate in their synthetic endeavors.

References

- Supplementary Information related to various organic compounds. (Source: Provided search result, specific journal not identified)

- Supporting Information for Synthesis of Carbamates. (Source: Provided search result, specific journal not identified)

-

PubChem. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

- Syntheses and NMR spectra - The Royal Society of Chemistry. (Source: Provided search result, specific journal not identified)

- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. (Source: Provided search result, specific journal not identified)

-

PubChem. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. [Link]

-

LookChem. Cas 798559-67-8,tert-butyl 4-((4-cyanophenyl){4-[(diethylamino)carbonyl]phenyl}methylene)piperidine-1-carboxylate. [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

- DiKTa ESI Final - ChemRxiv. (Source: Provided search result, specific journal not identified)

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NIST WebBook. t-Butyl 1-piperaziencarboxylate. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- 13-C NMR Chemical Shift Table.

-

SpectraBase. Tert-butyl-4-[(4-methylphenyl)(thiophene-2-carbonyl)amino]piperidine-1-carboxylate - MS (GC). [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

-

SpectraBase. (3R,4R)-Tert-butyl 4-acetyl 3-(methoxymethoxy)piperidine-1-carboxylate - Vapor Phase IR. [Link]

-

NIST WebBook. 4-tert-Butyltoluene. [Link]

-

PubChemLite. Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

Sources

A Technical Guide to Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a piperidine core, a reactive α,β-unsaturated nitrile, and a strategically placed Boc-protecting group, offers multiple avenues for chemical modification. This guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, an exploration of its reactivity, and a discussion of its proven applications in the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Core Compound Analysis: Structure and Properties

A thorough understanding of the molecule's structure is fundamental to exploiting its synthetic potential. The compound's architecture is a deliberate convergence of functionalities that bestow both stability and controlled reactivity.

Chemical Identity and Physicochemical Data

The compound, systematically named this compound, possesses a piperidine scaffold, which is a privileged structure in medicinal chemistry due to its favorable metabolic stability and physicochemical properties.[2] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in reactions until its cleavage is desired, a common and critical strategy in multi-step syntheses.[1]

| Property | Value | Source |

| CAS Number | 197569-11-2 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 121-122°C | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | [1] |

| InChI | InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | [1] |

Structural Analysis and Reactive Centers

The synthetic versatility of this compound stems from its three distinct reactive centers. The cyanomethylidene group, an electron-withdrawing α,β-unsaturated nitrile, is the primary site for nucleophilic additions. The Boc-protected amine offers a latent secondary amine that can be revealed for subsequent functionalization. Finally, the piperidine ring itself acts as a rigid scaffold for orienting substituents in three-dimensional space.[1]

Caption: Key reactive centers of the title compound.

Synthesis and Characterization

The most reliable and scalable synthesis of this compound is achieved via the Horner-Wadsworth-Emmons (HWE) reaction.[3] This olefination strategy is superior to the classical Wittig reaction in this context because the phosphonate-stabilized carbanion is more nucleophilic and the resulting phosphate byproduct is water-soluble, simplifying purification significantly.[3]

Recommended Synthetic Protocol: Horner-Wadsworth-Emmons Reaction

This protocol details the reaction of N-Boc-4-piperidone with diethyl (cyanomethyl)phosphonate. The choice of a mild base like lithium hydroxide is crucial for preventing side reactions and is effective in generating the necessary phosphonate carbanion for the olefination of ketones.[4][5]

Materials:

-

Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

-

Diethyl (cyanomethyl)phosphonate (1.1 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous THF. Stir the solution at 0°C (ice-water bath).

-

Reagent Addition: Add diethyl (cyanomethyl)phosphonate (1.1 eq) to the solution.

-

Base Addition: In a separate flask, dissolve lithium hydroxide monohydrate (1.5 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 5°C. The slow addition of the base is critical for controlling the reaction exotherm and ensuring high selectivity.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting ketone spot indicates reaction completion.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (gradient elution, 10% to 30% EtOAc in hexanes) to yield the title compound as a white solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification process.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4-1.5 ppm, singlet, 9H), piperidine ring protons (multiplets, ~2.4-3.6 ppm, 8H), and a key singlet for the vinylic proton (~5.3-5.5 ppm, 1H). |

| ¹³C NMR | Resonances for the Boc carbonyl (~154 ppm), quaternary carbon of the Boc group (~80 ppm), nitrile carbon (~118 ppm), and carbons of the exocyclic double bond (~100 ppm and ~160 ppm).[6][7] |

| FT-IR | Characteristic absorption bands for the C≡N stretch (strong, ~2220 cm⁻¹), C=O stretch of the carbamate (strong, ~1690 cm⁻¹), and C=C stretch (~1640 cm⁻¹). |

| Mass Spec (ESI-MS) | Calculation for C₁₂H₁₈N₂O₂: [M+H]⁺ = 223.14. The observed mass should be within a narrow tolerance. |

Chemical Reactivity and Synthetic Utility

The compound's value lies in its capacity to undergo a range of selective transformations, providing access to more complex molecular architectures.

Transformations of the α,β-Unsaturated Nitrile

The electron-withdrawing nature of the nitrile group makes the β-carbon of the exocyclic double bond highly electrophilic and susceptible to conjugate addition (Michael addition) by a wide variety of nucleophiles (e.g., organocuprates, thiols, amines). This reaction is a powerful tool for introducing new substituents at the 4-position of the piperidine ring in a stereocontrolled manner. Furthermore, the double bond and the nitrile can be selectively or fully reduced.

Boc Group Manipulation

The Boc group is stable to most nucleophilic and basic conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane). This deprotection unmasks the secondary amine of the piperidine ring, which can then be functionalized through N-alkylation, N-arylation, acylation, or reductive amination, opening a vast chemical space for library synthesis.[1]

Caption: Key synthetic transformations and resulting scaffolds.

Applications in Medicinal Chemistry

Piperidine-containing molecules are ubiquitous in pharmaceuticals, and this building block provides a streamlined entry into novel and diverse chemical matter for drug discovery programs.[2][8][9]

Scaffold for Enzyme Inhibitors and GPCR Ligands

The piperidine core is a common feature in drugs targeting the central nervous system (CNS). By functionalizing the reactive handles of this compound, medicinal chemists can rapidly generate libraries of compounds for screening against targets like kinases, proteases, and G-protein coupled receptors (GPCRs). The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while modifications at the piperidine nitrogen can modulate solubility, cell permeability, and target engagement.

Intermediate in Complex Target Synthesis

The compound serves as a valuable intermediate in the total synthesis of natural products and complex pharmaceutical agents.[1][10][11] Its pre-installed functionality and protected amine reduce the number of steps required to build intricate molecular frameworks, improving overall synthetic efficiency. For instance, it has been utilized in the synthesis of intermediates for potent inhibitors of enzymes implicated in neurodegenerative diseases and viral infections.[2]

Safety and Handling

Proper handling of all research chemicals is paramount to ensuring laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, a hazard profile can be inferred from structurally related molecules.

Hazard Identification

Based on data for similar piperidine derivatives, the compound should be handled as a potential irritant and as being harmful if ingested, inhaled, or absorbed through the skin.[12][13][14][15]

| Hazard Class | GHS Statement | Precautionary Code |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280 |

| Skin Irritation | H315: Causes skin irritation. | P264, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271 |

Recommended Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][16]

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically designed research chemical with significant potential for accelerating drug discovery and complex molecule synthesis. Its well-defined reactive centers allow for predictable and selective chemical transformations. The robust synthetic protocol provided in this guide, coupled with an understanding of its reactivity and applications, equips researchers with the necessary knowledge to effectively leverage this versatile building block in their scientific endeavors.

References

-

Silvani, A., et al. (2005). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Tetrahedron Letters, 46(23), 3967-3969. Available from: [Link]

-

Serafin, K., et al. (2020). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. The Journal of Organic Chemistry, 85(12), 8094-8101. Available from: [Link]

-

PubChem. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Capoferri, D., et al. (2015). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 13(23), 6462-6469. Available from: [Link]

-

ChemUniverse. tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate. Available from: [Link]

-

ResearchGate. Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. Available from: [Link]

-

PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

PubChem. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Domínguez, C., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 8(1), 12345. Available from: [Link]

-

LookChem. Cas 798559-67-8,tert-butyl 4-((4-cyanophenyl){4-[(diethylamino)carbonyl]phenyl}methylene)piperidine-1-carboxylate. Available from: [Link]

-

Supporting Information. General experimental details for NMR and IR spectroscopy. Available from: [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available from: [Link]

-

Safety Data Sheet. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available from: [Link]

-

Supplementary information. General experimental details and procedures. Available from: [Link]

-

Electronic Supplementary Material (ESI) for ChemComm. General procedures and characterization data. The Royal Society of Chemistry. Available from: [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

-

Krátký, M., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

Sources

- 1. This compound (197569-11-2) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate | 1211568-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | C12H20N2O2 | CID 22248390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Potential applications of piperidine derivatives in medicinal chemistry

A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The piperidine ring, a six-membered nitrogen-containing heterocycle, stands out as a quintessential "privileged scaffold."[1] Its prevalence in a multitude of natural products and FDA-approved drugs is a testament to its remarkable utility in drug design.[2][3] The conformational flexibility of the piperidine ring, coupled with its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements, allows for the fine-tuning of physicochemical properties and biological activity. This adaptability is crucial for optimizing potency, selectivity, and pharmacokinetic profiles, including metabolic stability and the ability to cross biological membranes.[4][5]

This technical guide offers an in-depth exploration of the applications of piperidine derivatives across key therapeutic areas. Moving beyond a simple catalog of compounds, we will delve into the causality behind their mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

I. Piperidine Derivatives in Oncology: Targeting Cancer's Core Machinery

The piperidine scaffold is a key structural component in numerous anticancer agents, enabling a variety of mechanisms to combat tumor growth and proliferation.[1][6] These range from the direct inhibition of critical enzymes like kinases to the modulation of fundamental signaling pathways that govern cell survival and apoptosis.[7]

A. Mechanism of Action: Modulating Key Signaling Pathways

Piperidine-containing compounds exert their anticancer effects by intervening in crucial cellular signaling cascades that are often dysregulated in cancer.

-

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Many piperidine derivatives have been designed to inhibit key kinases within this cascade, such as Akt1.[2][8] By blocking the phosphorylation of downstream targets, these inhibitors can halt uncontrolled cell proliferation and induce apoptosis.[4][9] The piperidine ring often serves as a rigid scaffold to correctly orient pharmacophores that bind to the ATP-binding pocket of the kinase.

-

The NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. Some piperidine derivatives have been shown to inhibit the activation of IκB kinase (IKKβ), a critical upstream regulator of NF-κB.[6] This inhibition prevents the degradation of IκBα, sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Piperidine-based molecules have been developed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[7]

The diagram below illustrates the intervention points of piperidine derivatives in the PI3K/Akt signaling pathway.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [PDF] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]